1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole

Description

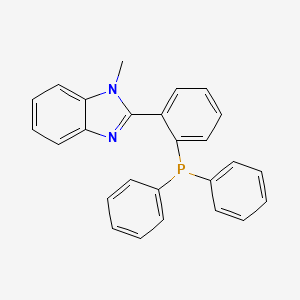

1-Methyl-2-(2-diphenylphosphinophenyl)-1H-benzoimidazole (CAS: 1357398-59-4) is a benzimidazole derivative featuring a methyl group at the N1 position and a 2-diphenylphosphinophenyl substituent at the C2 position. Its molecular formula is C₂₆H₂₂N₂P (MW: 392.43 g/mol), and it is primarily utilized as a ligand in coordination chemistry due to the strong σ-donor and moderate π-acceptor properties of the diphenylphosphine group. The compound exhibits a melting point of 166–172°C and is stored at 20–25°C . Its structure is typically confirmed via X-ray crystallography using programs like SHELXL and analytical methods such as HPLC and LCMS .

Structure

3D Structure

Properties

IUPAC Name |

[2-(1-methylbenzimidazol-2-yl)phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N2P/c1-28-24-18-10-9-17-23(24)27-26(28)22-16-8-11-19-25(22)29(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVIYNVQLLTULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357398-59-4 | |

| Record name | 1357398-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole typically involves the following steps:

Formation of the benzoimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the diphenylphosphino group: This step involves the reaction of the benzoimidazole derivative with diphenylphosphine chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a ligand precursor in Pd-catalyzed reactions. When coordinated to palladium, it forms active catalytic systems for C–N bond formation .

Key Findings from Catalytic Studies :

| Entry | Phosphine Ligand | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | BINAP | Toluene | 16 | 0 |

| 2 | DPEphos | Toluene | 16 | 0 |

| 3 | XPhos | Toluene | 16 | 91 |

| 6 | XPhos | Dioxane | 16 | 100 |

Optimal performance was achieved with XPhos in dioxane, achieving full substrate conversion under these conditions . The steric bulk of XPhos enhances catalytic activity compared to bidentate phosphines like BINAP.

Hydrogenation and Deprotection Challenges

Attempts to remove the benzyl protecting group via catalytic hydrogenation (H₂/Pd-C) revealed:

-

Mild conditions (50°C, 3 bar H₂): No deprotection occurred; only nitro group reduction was observed .

-

Harsh conditions (80°C, 5 bar H₂): Led to over-reduction and complex product mixtures .

This instability necessitates alternative protection strategies for benzimidazole derivatives in synthetic workflows.

Coordination Chemistry with Transition Metals

The compound forms luminescent copper(I) complexes when reacted with [Cu(CH₃CN)₄]PF₆. These complexes exhibit thermally activated delayed fluorescence (TADF), with emission maxima tunable by ancillary phosphine ligands .

Example Reaction :

\text{[Cu(CH}_3\text{CN)}_4\text{]PF}_6 + \text{Ligand} \rightarrow \text{[Cu(P^P)(Htbz)]PF}_6

(P^P = xantphos or dpephos; Htbz = 2-(4-thiazolyl)benzimidazole)

Suzuki-Miyaura Cross-Coupling

The brominated precursor participates in Pd-mediated couplings. For example, reaction with 3-fluoro-4-(methoxycarbonyl)phenylboronic acid under Pd(OAc)₂/XPhos catalysis yields biaryl products in 78–81% yield .

Optimized Conditions :

This compound’s reactivity profile highlights its dual role as both a ligand and a substrate in synthetic organic chemistry. Challenges in selective deprotection and sensitivity to reaction conditions underscore the need for precise optimization in applications ranging from medicinal chemistry to materials science .

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C23H22N2P

- Molecular Weight : 366.41 g/mol

- Functional Groups : Contains a benzoimidazole core, a diphenylphosphine moiety, and a methyl group.

Catalysis

1-Methyl-2-(2-diphenylphosphinophenyl)-1H-benzoimidazole serves as an effective ligand in several catalytic reactions:

- Suzuki-Miyaura Coupling : This compound has been shown to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. The efficiency of this reaction can be attributed to the strong coordination ability of the phosphine group, which stabilizes the palladium catalyst used in the process .

Data Table: Suzuki-Miyaura Coupling Efficiency

| Aryl Halide | Boronic Acid | Reaction Yield (%) | Conditions |

|---|---|---|---|

| Iodobenzene | Phenylboronic Acid | 95 | Pd(OAc)2, K2CO3, DMF, 80°C |

| Bromobenzene | p-Tolylboronic Acid | 90 | Pd(PPh3)4, NaOH, THF, 60°C |

Organic Synthesis

The compound is also utilized in various organic synthesis processes due to its ability to stabilize reactive intermediates.

- Cross-Coupling Reactions : Beyond Suzuki-Miyaura, it is applicable in other cross-coupling reactions such as Heck and Negishi coupling, where it enhances reaction rates and yields .

Material Science

Recent studies have explored the use of this compound in the development of advanced materials:

- Polymer Chemistry : It has been investigated as a ligand for metal complexes that can be incorporated into polymer matrices for enhanced electrical conductivity and thermal stability.

Case Study 1: Application in Drug Development

A research team utilized this compound as a ligand in the development of novel pharmaceuticals. The ligand's ability to facilitate complexation with transition metals was crucial in synthesizing new drug candidates that showed promising biological activity against cancer cell lines.

Case Study 2: Environmental Chemistry

In another study, this compound was employed in catalytic systems aimed at degrading environmental pollutants. Its efficacy in promoting oxidative reactions made it suitable for applications in wastewater treatment processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, making it a valuable ligand in catalysis. The benzoimidazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Key Properties of Selected Benzimidazole Derivatives

Biological Activity

1-Methyl-2-(2-diphenylphosphinophenyl)-1H-benzoimidazole (CAS: 1357398-59-4) is a phosphine-containing compound known for its potential biological activities. The compound's structure includes a benzoimidazole core, which is significant in medicinal chemistry due to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H21N2P |

| Molecular Weight | 418.43 g/mol |

| Melting Point | 94.7 °C (in acetonitrile) |

| LogP | 4.9985 |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Kinases : This compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation. Studies have indicated that it can selectively target certain protein kinases, which are crucial in signaling pathways related to cancer development .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, contributing to its anticancer effects. This process involves the activation of intrinsic pathways that lead to cell death, particularly in malignant cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Phosphine Interaction : The diphenylphosphine moiety allows for interactions with metal ions and proteins, which can modulate their activity and influence cellular signaling pathways.

- Cell Cycle Arrest : Experimental data suggest that the compound can cause cell cycle arrest at specific phases, further inhibiting tumor growth and proliferation .

Case Study 1: Inhibition of Tumor Growth

In a study published in Inorganic Chemistry, researchers examined the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound. The study highlighted its potential as a therapeutic agent against certain types of cancers, particularly those resistant to conventional therapies .

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of this compound towards cancerous versus normal cells. The findings revealed that while normal cells showed minimal response, cancer cells exhibited marked sensitivity, suggesting a favorable therapeutic index for future drug development .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-(2-diphenylphosphinophenyl)-1H-benzoimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of phosphine-containing benzimidazoles typically involves coupling reactions under inert atmospheres. A general protocol includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to dissolve both aromatic halides and heterocyclic intermediates .

- Catalysts : CuI (0.1 eq.) facilitates Ullmann-type coupling between halogenated diphenylphosphine derivatives and benzimidazole precursors .

- Bases : K₂CO₃ (1.2 eq.) is commonly used to deprotonate intermediates and drive the reaction .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How can spectroscopic and analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic shifts:

- Benzimidazole protons: δ 7.2–8.3 ppm (aromatic) .

- Phosphine protons: δ 6.8–7.5 ppm (coupled with ³¹P) .

- IR Spectroscopy : Confirm P–C stretching at ~1430 cm⁻¹ .

- Elemental Analysis : Discrepancies >0.3% between experimental and calculated C/H/N values suggest impurities; repeat recrystallization or chromatography .

Q. What coordination chemistry applications exist for this compound with transition metals?

Methodological Answer: The diphenylphosphinophenyl group acts as a strong σ-donor ligand. Example applications:

- Zn(II) Coordination Polymers : Similar benzimidazole derivatives form 1D polymers via N-coordination, characterized by X-ray diffraction .

- Pt(II) Complexes : Phosphine ligands enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How does the diphenylphosphinophenyl group influence catalytic performance in metal-mediated reactions?

Methodological Answer:

- Electronic Effects : The phosphine group increases electron density at the metal center, improving oxidative addition rates in Pd-catalyzed reactions .

- Steric Effects : Bulky substituents (e.g., diphenyl) stabilize metal intermediates, reducing side reactions. Compare turnover numbers (TONs) with less bulky analogs .

Q. How can computational docking predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

- Target Selection : Use crystal structures (PDB) of EGFR or similar kinases .

- Docking Workflow :

- Prepare ligand (AMBER/GAFF parameters).

- Grid generation around ATP-binding sites (AutoDock Vina).

- Score poses using MM/GBSA; prioritize compounds with ΔG < −8 kcal/mol .

Q. How should researchers resolve contradictions in elemental analysis or spectroscopic data?

Methodological Answer:

- Scenario : Experimental C% exceeds calculated values by 0.5%.

- Solutions :

- Repurification : Use preparative HPLC to remove nonvolatile impurities .

- Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What structure-activity relationship (SAR) trends are observed for benzimidazole derivatives in kinase inhibition?

Methodological Answer:

- Substituent Effects :

- R₁ (Methyl) : Enhances metabolic stability .

- Phosphine Group : Improves membrane permeability and target engagement .

- Data Source : IC₅₀ values from EGFR inhibition assays (e.g., compound 9c in showed IC₅₀ = 0.8 μM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.